Cas no 304876-31-1 (5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one)
5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-2',3',5',6'-tetrahydrospiro[3H-indole-3,4'-[4H]pyran]-2(1H)-one
- 5-bromospiro[1H-indole-3,4'-oxane]-2-one
- Spiro[3H-indole-3,4'-[4H]pyran]-2(1H)-one,5-bromo-2',3',5',6'-tetrahydro-
- 5-bromo-2A'A inverted exclamation markA'A ,3A'A inverted exclamation markA'A ,5A'A inverted exclamation markA'A ,6A'A inverted exclamation markA'A -tetrahydrospiro[indoline-3,4A'A inverted exclamation markA'A -pyran]-2-one
- AG-F-00534
- AK-49666
- CTK4G5306
- SureCN5959179
- 5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
- 304876-31-1
- 5-Bromospiro[indole-3,4'-oxan]-2(1H)-one
- DTXSID50681020
- Spiro[3H-indole-3,4'-[4H]pyran]-2(1H)-one, 5-bromo-2',3',5',6'-tetrahydro-
- CS-0050662
- EN300-309723
- AS-53510
- SCHEMBL5959179
- P16600
- AKOS022179131
- SB64853
- 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one
-
- MDL: MFCD18071511
- Inchi: 1S/C12H12BrNO2/c13-8-1-2-10-9(7-8)12(11(15)14-10)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15)
- InChI Key: GEYZZDOKMLGPLQ-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C1(C(N2)=O)CCOCC1
Computed Properties
- Exact Mass: 281.00500
- Monoisotopic Mass: 281.005
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3A^2
- XLogP3: 1.7
Experimental Properties
- Density: 1.611
- Boiling Point: 452.015°C at 760 mmHg
- Flash Point: 227.171°C
- Refractive Index: 1.648
- PSA: 38.33000
- LogP: 2.58740
5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM213723-1g |
5-Bromo-2',3',5',6'-tetrahydrospiro[3H-indole-3,4'-[4H]pyran]-2(1H)-one |
304876-31-1 | 95% | 1g |
$886 | 2021-08-04 | |
| TRC | B626210-10mg |
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one |
304876-31-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B626210-50mg |
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one |
304876-31-1 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B626210-100mg |
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one |
304876-31-1 | 100mg |
$ 160.00 | 2022-06-07 | ||
| Chemenu | CM213723-250mg |
5-Bromo-2',3',5',6'-tetrahydrospiro[3H-indole-3,4'-[4H]pyran]-2(1H)-one |
304876-31-1 | 95% | 250mg |
$*** | 2023-03-31 | |
| Chemenu | CM213723-1g |
5-Bromo-2',3',5',6'-tetrahydrospiro[3H-indole-3,4'-[4H]pyran]-2(1H)-one |
304876-31-1 | 95% | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM213723-5g |
5-Bromo-2',3',5',6'-tetrahydrospiro[3H-indole-3,4'-[4H]pyran]-2(1H)-one |
304876-31-1 | 95% | 5g |
$*** | 2023-03-31 | |
| eNovation Chemicals LLC | D586166-1G |
5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one |
304876-31-1 | 97% | 1g |
$395 | 2024-07-21 | |
| eNovation Chemicals LLC | D586166-5G |
5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one |
304876-31-1 | 97% | 5g |
$1180 | 2024-07-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1121302-250mg |
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one |
304876-31-1 | 98+% | 250mg |
¥5532.00 | 2024-08-02 |
5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one Suppliers
5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one Related Literature
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
Introduction to 5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one (CAS No. 304876-31-1)
5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 304876-31-1, belongs to a class of spirocyclic oxindole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine substituent at the 5-position enhances its reactivity, making it a valuable scaffold for further chemical modifications and drug development.
The molecular structure of 5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one consists of an indole ring fused with an oxane ring, creating a unique spirocyclic framework. This structural motif is highly intriguing due to its ability to interact with biological targets in multiple ways. The indole moiety is particularly well-studied for its role in various pharmacological processes, while the oxane ring introduces rigidity and stability to the molecule. Such characteristics make this compound an attractive candidate for designing novel bioactive molecules.
In recent years, there has been a surge in research focused on spirocyclic compounds due to their promising pharmacological properties. Spirocyclic structures are known to exhibit enhanced binding affinity and selectivity towards biological targets, which is crucial for developing effective drugs. The spiro[indole-oxane] core of 5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one has been implicated in various biological pathways, including those related to inflammation, cancer, and neurological disorders. This has prompted extensive investigations into its potential as a lead compound for drug discovery.
The bromine atom in 5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one serves as a versatile handle for further functionalization. Brominated compounds are frequently employed in medicinal chemistry due to their reactivity in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse substituents at specific positions on the molecule, enabling the generation of libraries of derivatives with tailored biological activities. The ability to modify the bromine-containing spirocyclic scaffold makes 5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one a versatile building block for synthetic chemists.
Recent studies have highlighted the importance of spirocyclic oxindoles in drug development. For instance, derivatives of this class have shown inhibitory effects on enzymes involved in cancer progression and have demonstrated antiviral properties. The unique structural features of these compounds contribute to their ability to disrupt pathological processes by interacting with key molecular targets. The bromine substituent further enhances their potential by facilitating structural diversification through modern synthetic methodologies.
The synthesis of 5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one involves multi-step organic transformations that require careful optimization to achieve high yields and purity. The process typically begins with the preparation of the indole precursor followed by cyclization reactions to form the spirocyclic core. The introduction of the bromine atom is then accomplished through halogenation techniques. Advanced spectroscopic methods such as NMR and mass spectrometry are employed to confirm the structural integrity of the final product.
In conclusion, 5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one (CAS No. 304876-31-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable scaffold for developing novel therapeutic agents. Ongoing research continues to explore its potential applications in various disease areas, underscoring its importance as a compound of interest in medicinal biology.
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